2-Propenoic acid,3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-
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Overview
Description
The compound “3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a complex organic molecule. It is also known as 4-Bromocinnamic acid . This compound has been used in the preparation of various derivatives such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and brominated dansyl derivative .
Molecular Structure Analysis
The molecular formula of this compound is C9H7BrO2 . The InChI Key is CPDDDTNAMBSPRN-ZZXKWVIFSA-N . The SMILES representation is OC(=O)C=CC1=CC=C(Br)C=C1 .Physical and Chemical Properties Analysis
The compound is a white crystalline powder with a melting point of 259.5-265.5°C . It is soluble in alcohol, ethyl acetate, DMSO, and insoluble in water .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Compounds similar to 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid have been synthesized using condensation reactions. These compounds include various pyrazole derivatives, characterized by X-ray single crystal structure determination, highlighting their geometric and structural details (Loh et al., 2013).
Crystal Structures : Studies on the crystal structures of these compounds reveal intricate details like dihedral angles and molecular interactions. This information is crucial for understanding the physical and chemical properties of the compounds (Kumarasinghe et al., 2009).
Optical and Electronic Properties
Nonlinear Optical (NLO) Materials : Some pyrazole derivatives demonstrate significant optical nonlinearity, making them potential candidates for optical limiting applications. This is particularly true for compounds with specific substituents like carboxylic acid groups (Chandrakantha et al., 2013).
Fluorescence Properties : The fluorescence properties of these compounds have been explored, revealing emissions in various regions of the visible spectrum. This research is fundamental for applications in fluorescence spectroscopy and related fields (Ibrahim et al., 2016).
Biomedical Applications
Cytotoxic Activity : Some pyrazole derivatives have shown cytotoxic activity against diverse tumor cell lines. This suggests potential applications in cancer research and treatment (Srour et al., 2018).
Antimicrobial Activity : Various synthesized pyrazoline derivatives have been evaluated for their antimicrobial activity. This research is crucial for developing new antimicrobial agents (Hamed et al., 2020).
Antidepressant Activity : Some derivatives exhibit potential antidepressant activity, paving the way for new therapeutic agents in mental health (Mathew et al., 2014).
Future Directions
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFCXWJIXKZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397608 |
Source
|
Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108446-73-7 |
Source
|
Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108446-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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